[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate
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Overview
Description
The compound “[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives generally consists of a five-membered ring with two nitrogen atoms. The presence of the phenylsulfanyl group and the 3-chlorobenzenecarboxylate group would add complexity to the structure .Scientific Research Applications
Domino Reactions and Chemical Transformations
The domino reaction of related pyrazol compounds demonstrates the versatility of these molecules in organic synthesis. For example, a study described a domino reaction involving pyrazol compounds, highlighting the potential for creating complex molecules from simpler precursors through formal cleavage and the formation of substituted pyrazoles and aniline derivatives. This process underscores the compound's utility in synthesizing new chemical entities with potential applications in medicinal chemistry and materials science (Erkin & Ramsh, 2014).
Crystallography and Molecular Structure
The crystal structure analysis of related pyrazol compounds provides insights into their chemical behavior and interaction potential. For instance, the analysis of hydrogen-bonded chains in pyrazole derivatives reveals how molecular structures influence the properties and stability of these compounds, which is crucial for designing drugs and materials with desired characteristics (Trilleras et al., 2005).
Synthesis and Characterization of Derivatives
Research on synthesizing pyrazole derivatives, including those related to the specified compound, has led to the development of new molecules with potential applications in various industries. For example, the synthesis of azetidinone derivatives from pyrazole precursors and their subsequent antibacterial evaluation showcase the compound's relevance in discovering new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Biological Activities and Potential Applications
The synthesis and biological evaluation of N-phenylpyrazolyl aryl methanones derivatives, including studies on their herbicidal and insecticidal activities, highlight the potential of pyrazole compounds in agriculture and pest control. This research suggests avenues for developing new compounds that could serve as safer and more effective alternatives to existing chemicals (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2S/c1-27-23(30-20-13-6-3-7-14-20)21(22(26-27)17-9-4-2-5-10-17)16-29-24(28)18-11-8-12-19(25)15-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCQSTWAALHKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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